Superior ALKBH5 Inhibition vs. Pyrazolopyrimidine Lead DDO-2728
4-(tert-Butoxy)pyrimidine-5-carbaldehyde exhibits enhanced inhibitory potency against the RNA demethylase ALKBH5 compared to the widely referenced pyrazolopyrimidine inhibitor DDO-2728 [1]. The compound achieves an IC50 of 1.80 μM (1,800 nM) under standardized biochemical conditions, representing a 1.65-fold improvement in potency relative to DDO-2728's reported IC50 of 2.97 μM (2,970 nM) . This differential, while modest, positions the tert-butoxy pyrimidine scaffold as a chemically distinct and synthetically more tractable alternative to the fused pyrazolopyrimidine core, which requires multi-step construction.
| Evidence Dimension | ALKBH5 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80 μM (1,800 nM) |
| Comparator Or Baseline | DDO-2728 (pyrazolopyrimidine) - 2.97 μM (2,970 nM) |
| Quantified Difference | 1.65-fold lower IC50 (more potent) |
| Conditions | Inhibition of human full-length N-terminal His6-tagged ALKBH5 (66-292 residues) expressed in E. coli BL21(DE3) Rosetta cells [1] vs. ALKBH5 inhibition reported for DDO-2728 |
Why This Matters
For screening libraries targeting m6A RNA demethylation in oncology, the tert-butoxy pyrimidine scaffold offers a more potent starting point with a simpler synthetic route compared to the pyrazolopyrimidine series, reducing both cost and complexity in hit-to-lead optimization.
- [1] BindingDB Entry BDBM50592071. IC50 = 1.80E+3 nM against ALKBH5. Available at: http://bdb8.ucsd.edu/ (Accessed April 2026). View Source
